Dibenzo(c,g)phenanthrene
Description
Structural Classification within Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons are a large group of organic compounds characterized by the presence of two or more fused aromatic rings. nih.gov These compounds are generally lipophilic and have low solubility in water, with solubility decreasing as the number of rings increases. nih.gov PAHs can be broadly categorized based on the number of aromatic rings and their spatial arrangement.
Dibenzo(c,g)phenanthrene is a five-ring PAH. nist.gov A key structural feature for classifying PAHs is the presence of a "bay" or "fjord" region. nih.govaacrjournals.org A bay region is a sterically hindered area in the molecule, while a fjord region is an even more crowded and sterically constrained area. aacrjournals.org This distinction is critical as it influences the molecule's planarity and reactivity. nih.govaacrjournals.org this compound is classified as a fjord-region PAH. nih.gov The steric hindrance between hydrogen atoms on the terminal benzene (B151609) rings forces the molecule to adopt a non-planar, helical shape. wikipedia.org This contrasts with bay-region PAHs, which are generally planar. nih.gov
Research Significance of Fjord-Region PAHs, including this compound
The presence of a fjord region in PAHs like this compound has significant implications for their biological activity. Fjord-region PAHs are of considerable research interest due to their potential mutagenicity and carcinogenicity. nih.gov The non-planar structure of these compounds affects how they are metabolized in the body and how they interact with biological macromolecules like DNA. nih.govresearchgate.net
Metabolically activated fjord-region PAHs, in the form of diol-epoxides, can form covalent bonds with DNA, creating DNA adducts. aacrjournals.org These adducts, if not repaired, can lead to mutations and potentially initiate cancer. Research has indicated that fjord-region PAHs, such as dibenzo[a,l]pyrene (B127179), are potent carcinogens. researchgate.netepa.gov Studies have shown that DNA adducts formed from fjord-region PAHs may be more resistant to cellular repair mechanisms compared to those from bay-region PAHs. aacrjournals.org Specifically, experiments have demonstrated that while adducts from the bay-region PAH benzo[a]pyrene (B130552) are removed by the human nucleotide excision repair system, adducts from the fjord-region benzo[c]phenanthrene (B127203) are not. aacrjournals.org This resistance to repair may contribute to the higher tumorigenic potential observed for some fjord-region compounds. aacrjournals.org
Historical Development of this compound Research
Research into polycyclic aromatic hydrocarbons has a long history, with early studies focusing on their presence in coal tar and their identification as carcinogens. Benzo[a]pyrene, a well-studied bay-region PAH, was one of the first to be identified as a potent carcinogen and is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen, meaning it is carcinogenic to humans. nih.govnih.gov
The focus on fjord-region PAHs like this compound is a more recent development, driven by the understanding that structural features significantly influence carcinogenic potential. nih.gov While fjord-region PAHs such as benzo[g]chrysene (B86070) and benzo[c]phenanthrene are found at lower concentrations in the environment compared to benzo[a]pyrene, their high mutagenicity and carcinogenicity have made them a subject of increasing scientific scrutiny. nih.gov The IARC has classified several fjord-region PAHs, such as dibenzo[a,l]pyrene, as probable or possible human carcinogens (Group 2A and 2B, respectively). nih.goviarc.fr Continued research aims to further elucidate the mechanisms of activation and the biological consequences of exposure to these complex molecules. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₁₄ |
| Molecular Weight | 278.3466 g/mol |
| CAS Registry Number | 188-52-3 |
| Other Names | Pentahelicene |
Source: nist.gov
Table 2: IARC Carcinogenicity Classifications of Selected PAHs
| Compound | Region Type | IARC Classification |
| Benzo[a]pyrene | Bay | Group 1 (Carcinogenic to humans) |
| Dibenzo[a,l]pyrene | Fjord | Group 2A (Probably carcinogenic to humans) |
| Benzo[c]phenanthrene | Fjord | Group 2B (Possibly carcinogenic to humans) |
| Dibenzo[a,h]anthracene | Bay | Group 2A (Probably carcinogenic to humans) |
| Chrysene | Bay | Group 2B (Possibly carcinogenic to humans) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPCLJPYZMKPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172135 | |
| Record name | Dibenzo(c,g)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-52-3 | |
| Record name | Dibenzo(c,g)phenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(c,g)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization of Dibenzo C,g Phenanthrene
Established Synthetic Pathways for the Dibenzo(c,g)phenanthrene Core Structure
The synthesis of the rigid, helical structure of this compound, also known as uni.eduhelicene, is a significant challenge that has been addressed through several strategic approaches. These methods focus on efficiently constructing the fused five-ring system.
Cascade Reactions and Annulation Strategies
Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations in a single pot, offer an efficient route to complex molecules like phenanthrenes from simpler precursors. Annulation, the formation of a new ring onto an existing molecule, is a cornerstone of these strategies.
One modern approach involves transition metal-catalyzed annulation. For instance, functionalized phenanthrenes can be synthesized via palladium-catalyzed annulation of vic-bis(pinacolatoboryl)phenanthrenes with 2,2′-dibromobiaryls. acs.org Another powerful method is the chromium-mediated benzannulation, where dilithiated biaryls react with various alkynes to produce phenanthrene (B1679779) derivatives in good to excellent yields. acs.org This chromium-mediated reaction is notable for its applicability to a wide variety of alkynes, including aryl, aliphatic, and terminal alkynes, as well as those bearing silyl (B83357) or ester functional groups. acs.org
More advanced cascade reactions, such as Rh(III)-catalyzed [3+2] spiroannulation, demonstrate the power of modern synthetic methods to build complex cyclic systems in a single step through sequential C-H activation, annulation, and lactonization. rsc.org Similarly, palladium catalysis can enable a regioselective C-H cyclative annulation process, reacting alkynyl oximes with activated alkynes to construct multicyclic scaffolds. rsc.org A specific cascade reaction for phenanthrene synthesis involves a Suzuki-Miyaura coupling followed by an aldol (B89426) condensation. researchgate.net For example, reacting methyl 2-bromophenylacetamide with 2-formylphenylboronic acid using a palladium catalyst generates a biaryl intermediate that cyclizes in situ to yield the phenanthrene structure. researchgate.net
An oxidant and photocatalyst-free approach for creating polycyclic-fused isoindolinone derivatives, which are structurally related, relies on the photoinduced annulation of 3,4-diphenyl-3-pyrrolin-2-ones. researchgate.net This atom-economic method proceeds via irradiation with a mercury lamp, releasing only hydrogen gas. researchgate.net
Table 1: Examples of Annulation Strategies for Phenanthrene-type Structures
| Strategy | Catalysts/Reagents | Key Transformation | Ref |
|---|---|---|---|
| Chromium-Mediated Benzannulation | CrCl₃, n-BuLi | Reaction of a dilithiated biaryl with an alkyne to form a new benzene (B151609) ring. | acs.org |
| Palladium-Catalyzed Annulation | Palladium catalyst | Coupling of a borylated phenanthrene with a dibromobiaryl. | acs.org |
| Suzuki-Miyaura/Aldol Cascade | Palladium catalyst, Base | In situ cyclization of a biaryl intermediate formed from a boronic acid and a bromo-compound. | researchgate.net |
| Photoinduced Annulation | 500 W Mercury Lamp | Intramolecular cyclization of diphenyl-pyrrolinones to form polycyclic isoindolinones. | researchgate.net |
Active Metal-Induced Bimolecular Reduction Approaches
A classical approach to building the carbon skeleton required for certain polycyclic aromatic hydrocarbons involves the bimolecular reduction of a ketone precursor using an active metal. This is exemplified in the synthesis of precursors for related dibenzochrysene systems. uni.edu The process typically starts with a fluoren-9-one derivative. uni.edu
The key step is a pinacol (B44631) coupling reaction. Fluoren-9-one is treated with an active metal, such as magnesium, in a suitable solvent. The metal facilitates the reductive coupling of two ketone molecules to form a diol, specifically a pinacol. uni.edu In this case, the product is 9,9'-bifluorenyl-9,9'-diol. scispace.com This reaction creates the central C-C bond that will become a key part of the rearranged polycyclic structure. uni.edu
Rearrangement Reactions in this compound Synthesis
Rearrangement reactions are pivotal in transforming precursor molecules into the final polycyclic aromatic framework. Following the active metal-induced reduction, the resulting pinacol is subjected to a rearrangement. uni.eduscispace.com
The pinacol-pinacolone rearrangement is a classic and effective method. scispace.com The 9,9'-bifluorenyl-9,9'-diol formed from the bimolecular reduction can be treated with a catalyst like a strong acid or molecular iodine in glacial acetic acid. uni.edu The catalyst protonates or coordinates to one of the hydroxyl groups, making it a good leaving group (water). The departure of water generates a carbocation. This is followed by a 1,2-aryl shift, where one of the benzene rings migrates. uni.edu Subsequent loss of a proton yields the rearranged product, a spiro ketone (spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one). uni.edu This spiro ketone can then be further transformed to achieve the final dibenzo-fused aromatic system. uni.edu
Another type of rearrangement relevant to complex PAHs is the Stone-Wales rearrangement, although it is more often discussed in the context of fullerene chemistry and defects in graphene. scispace.com It involves the transformation of four adjacent six-membered rings into a pattern of two five-membered and two seven-membered rings, and it represents a fundamental type of skeletal reorganization in polycyclic systems. scispace.com More recently, an unexpected cyclopenta[ef]heptalene to phenanthrene rearrangement was observed during an intramolecular arylation reaction, highlighting that skeletal transformations can occur under various conditions, including those catalyzed by palladium. chinesechemsoc.org
Synthesis of this compound Derivatives
The modification of the this compound skeleton is crucial for tuning its electronic, optical, and biological properties. This can be achieved by adding functional groups to the aromatic core or by replacing carbon atoms within the skeleton with heteroatoms like nitrogen.
Functionalization Strategies on the Aromatic Skeleton
Direct, site-selective functionalization of the fully formed this compound skeleton is a significant synthetic challenge. researchgate.net However, some methods have been developed. A notable example is the regioselective borylation of uni.eduhelicene (this compound) through an iridium-catalyzed C-H functionalization. researchgate.net This introduces a versatile boryl group that can be used for further modifications.
A more common strategy is to synthesize pre-functionalized analogues, where the desired functional groups are incorporated into the starting materials before the final ring system is constructed. researchgate.net This often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, on halogenated precursors. For instance, chloro-substituted helical BN-benzo[c]phenanthrenes serve as versatile starting materials for introducing various functionalities through such cross-coupling methods. rsc.org
Other functionalization approaches for phenanthrene systems include:
Oxidation: Phenanthrene derivatives can be oxidized to the corresponding ortho-quinones using reagents like chromium trioxide in glacial acetic acid. academie-sciences.fr
Friedel-Crafts Acetylation: This reaction can introduce acetyl groups onto the phenanthrene skeleton, as demonstrated by the diacetylation of 9,10-diethoxyphenanthrene. academie-sciences.fr
Synthesis of Nitrogen-Containing Analogues (e.g., Diazabenzophenanthrenes)
Incorporating nitrogen atoms into the this compound framework creates aza-derivatives with distinct properties. A versatile and effective method for synthesizing novel 5,8-diazabenzo[c]phenanthrenes is the double Friedlander reaction. nih.govresearchgate.net This reaction involves the condensation of a 2,2'-diaminobenzophenone (B1585174) with a β-diketone, leading to the formation of two pyridine (B92270) rings in a single process. nih.gov This strategy provides purified products in yields ranging from 30% to 90%. nih.govresearchgate.net
Table 2: Synthesis of 5,8-Diazabenzo[c]phenanthrene Derivatives via Double Friedlander Reaction
| 2,2'-Diaminobenzophenone Reactant | β-Diketone Reactant | Product | Yield | Ref |
|---|---|---|---|---|
| 2,2'-Diaminobenzophenone | Acetylacetone | 6,7-Dimethyl-5,8-diazabenzo[c]phenanthrene | 90% | nih.gov |
| 2,2'-Diaminobenzophenone | Dibenzoylmethane | 6,7-Diphenyl-5,8-diazabenzo[c]phenanthrene | 80% | nih.gov |
| 2,2'-Diaminobenzophenone | 1,1,1-Trifluoro-2,4-pentanedione | 6-Methyl-7-trifluoromethyl-5,8-diazabenzo[c]phenanthrene | 30% | nih.gov |
Synthesis of Fused Heterocyclic Systems Containing Dibenzo[c,g]phenanthrene Motifs
The rigid, helical framework of dibenzo[c,g]phenanthrene, also known as nih.govhelicene, serves as a unique scaffold for the construction of complex, fused heterocyclic systems. These syntheses often leverage the electronic properties of the phenanthrene core to facilitate cyclization reactions, leading to novel polycyclic aromatic heterocycles with potential applications in materials science.
One notable method involves the dual cyclization of a phenanthrene-fused azo-ene-yne. nih.govnih.gov This strategy begins with the synthesis of a suitable precursor, starting from the commercially available 9-bromophenanthrene. nih.govresearchgate.net Nitration followed by reduction with iron powder yields 9-bromo-10-aminophenanthrene. nih.gov Subsequent diazotization and reaction with an appropriate ene-yne component produces the key phenanthrene-fused azo-ene-yne intermediate. nih.govresearchgate.net The cyclization of this intermediate can be directed down two distinct pathways depending on the reaction conditions. nih.gov
Thermal Cyclization: Under thermal conditions (e.g., 200 °C), the azo-ene-yne undergoes a pericyclic reaction to form a cinnoline (B1195905) ring system fused to the phenanthrene backbone, yielding dibenzo[f,h]cinnoline derivatives. nih.gov
Metal-Catalyzed Cyclization: In the presence of a carbene-stabilizing transition metal salt, the reaction proceeds via a coarctate mechanism. nih.govresearchgate.net This pathway leads to the formation of an isoindazole ring, resulting in products such as dibenzo[e,g]isoindazolecarbaldehyde. nih.gov Computational studies have shown that pyrazole (B372694) and arene-fused pyrazoles significantly stabilize the carbene intermediates in these reactions. nih.govnih.gov
Another effective approach for creating fused nitrogen-containing heterocycles is the Scholl-type oxidative cyclization. This method has been used to synthesize dibenzo[e,g]isoindol-1-ones, which are benzenoid analogues of biologically active indolocarbazoles. acs.org The synthesis employs a hypervalent iodine reagent, phenyliodine(III) bis(trifluoroacetate) (PIFA), to mediate the intramolecular oxidative cyclization of 3,4-diaryl-3-pyrrolin-2-one precursors, where the aryl groups are positioned to form the dibenzo[c,g]phenanthrene structure. acs.org
Furthermore, palladium-catalyzed C–H annulation reactions represent a versatile tool for constructing phenanthrene-fused five-membered heteroarenes. acs.org This method uses readily available o-bromobiaryls and o-dibromoaryls to rapidly assemble the target fused systems, including the formation of dibenzo[e,g]indoles. acs.org These flexible synthetic routes are significant for developing new redox-active organic functional materials. acs.org
Spectroscopic Characterization and Electronic Property Investigations of Synthesized Derivatives
The unique helical structure and extended π-conjugation of dibenzo[c,g]phenanthrene and its derivatives give rise to distinct spectroscopic and electronic properties. Heteroatom incorporation and functionalization provide effective means to tune these characteristics for specific applications. sioc-journal.cnanr.fr
The synthesized fused heterocyclic systems exhibit characteristic spectroscopic signatures. For instance, the dibenzo[f,h]cinnoline and dibenzo[e,g]isoindazole derivatives have been thoroughly characterized using NMR and UV-Vis spectroscopy. nih.gov The proton and carbon NMR spectra confirm the complex aromatic structures, and the UV-Vis spectra reveal intense absorption bands in the ultraviolet region, consistent with their extended polycyclic aromatic nature. nih.gov
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | UV-Vis (CHCl3) λmax (ε, L·mol-1·cm-1) |
|---|---|---|---|
| Dibenzo[f,h]cinnoline | 9.56 (dd, J = 7.2, 2.1 Hz, 1H), 9.43 (d, J = 5.6 Hz, 1H), 8.62–8.47 (m, 3H), 8.38 (d, J = 5.6 Hz, 1H), 7.84–7.71 (m, 3H), 7.66 (dt, J = 6.9, 1.2 Hz, 1H) | 148.7, 148.2, 131.5, 131.2, 130.4, 130.2, 128.6, 128.3, 127.8, 126.1, 125.6, 125.2, 124.3, 123.6, 122.7, 118.4 | 258 nm (75,300), 280 nm (18,600) |
| Dibenzo[e,g]isoindazolecarbaldehyde derivative | 10.69 (s, 1H), 9.60–9.54 (m, 1H), 8.69–8.57 (m, 3H), 7.73–7.62 (m, 4H), 3.68–3.54 (m, 2H), 3.35–3.21 (m, 2H), 0.95 (t, J = 7.1 Hz, 6H) | 183.1, 130.7, 130.0, 128.4, 127.8, 127.51, 127.48, 127.3, 126.4, 124.9, 123.3, 123.3, 115.9, 52.6, 12.1 | 299 nm (1,840), 335 nm (1,270) |
The electronic properties of nih.govhelicene derivatives have been a subject of both experimental and computational investigation. dntb.gov.uaresearchgate.net These molecules are characterized by their remarkable chiroptical activity and potential for use in optoelectronic devices. sioc-journal.cnresearchgate.net Studies on various helicene derivatives show that their electronic energy levels can be precisely controlled. For example, a researchgate.nethelicene derivative was found to have a HOMO energy of -5.86 eV and a LUMO energy of -3.25 eV, resulting in an electrochemical band gap of 2.61 eV. researchgate.net Such derivatives often exhibit strong fluorescence in the blue region of the visible spectrum, with reported fluorescence quantum yields around 11%. researchgate.net The introduction of heteroatoms or functional groups can modulate these properties, making helicene-based compounds promising donor materials for applications like polymer solar cells. researchgate.net DFT studies further illuminate the electronic structure, magnetic properties, and reactivity of these complex molecules, providing valuable insights for the design of new functional materials based on the dibenzo[c,g]phenanthrene core. dntb.gov.uaresearchgate.net
Reactivity and Mechanistic Chemistry of Dibenzo C,g Phenanthrene
Electrophilic Aromatic Substitution Reactions
The reactivity of dibenzo(c,g)phenanthrene in electrophilic aromatic substitution (EAS) is a subject of significant interest, as it deviates from planar PAHs due to its distorted π-system. Studies involving protiodetritiation, a method used to quantify the rates of electrophilic substitution, have provided detailed insights into its reactivity. researchgate.netnih.gov
The seven non-equivalent positions on the this compound skeleton display distinct reactivities towards electrophiles. The first comprehensive study of its electrophilic substitution was conducted by measuring the rates of detritiation from specifically tritium-labeled isomers in anhydrous trifluoroacetic acid. researchgate.netnih.gov This revealed a clear order of positional reactivity.
The experimentally determined order of reactivity is: 5 > 7 > 6 > 4 > 1 > 2 > 3 . researchgate.net This order is in good agreement with predictions from Hückel molecular orbital theory, which calculates the localization energies for the formation of the sigma complex intermediate. researchgate.net The positions in the "bay" and "fjord" regions of the molecule exhibit the highest reactivity. For instance, position 5 is the most reactive, followed by position 7, which is at the heart of the helical turn. researchgate.net
Quantitative data from these studies, including partial rate factors (relative to benzene) and the corresponding σ+ values, are summarized below.
| Position | Partial Rate Factor (f) | σ+ Value |
|---|---|---|
| 1 | 3,500 | -0.40 |
| 2 | 2,405 | -0.385 |
| 3 | 930 | -0.34 |
| 4 | 6,560 | -0.435 |
| 5 | 18,400 | -0.49 |
| 6 | 6,930 | -0.44 |
| 7 | 10,200 | -0.46 |
Data sourced from protiodetritiation studies in trifluoroacetic acid at 70 °C. researchgate.netnih.gov
The non-planar nature of this compound significantly enhances its reactivity compared to its planar analogues. Each position in this compound is approximately 2 to 3 times more reactive than the corresponding position in the smaller, less distorted helicene, benzo[c]phenanthrene (B127203) (tetrahelicene). researchgate.netnih.gov This trend continues when comparing benzo[c]phenanthrene to the planar phenanthrene (B1679779), where a similar increase in reactivity is observed. researchgate.netnih.govbohrium.com
This enhanced reactivity is attributed to the destabilization of the ground state due to the loss of conjugation caused by the helical twist. researchgate.netnih.gov The distortion of the π-framework means that less aromatic stabilization energy is lost upon forming the cationic intermediate (Wheland intermediate) during electrophilic attack. The central positions of the molecule, such as position 7 in dibenzo[c,g]phenanthrene, show a particularly pronounced exaltation in reactivity, suggesting that the maximum distortion of the π-system occurs at these locations. researchgate.net Despite the steric crowding in the terminal rings, X-ray studies indicate that exchange at the 1-position is not significantly hindered. researchgate.net
Oxidative Transformations and Reaction Pathways
This compound is susceptible to oxidative degradation through various pathways, including reactions with ozone and radical species. These transformations typically target the most electron-rich and sterically accessible bonds.
The ozonolysis of this compound provides a clear example of regioselective bond cleavage. Theoretical calculations and experimental evidence show that ozone preferentially attacks the bonds with the lowest bond-localization energy. mdpi.com In this compound, there are two such reactive bonds: the 1,2- and 7,8-bonds. mdpi.comresearchgate.net
Reaction with ozone leads to the simultaneous attack at both of these bonds, resulting in scission of the molecule. mdpi.comresearchgate.net The subsequent oxidative workup of the ozonide intermediates yields a tetracarboxylic acid, demonstrating the cleavage at these specific locations. mdpi.com This contrasts with simpler PAHs like phenanthrene, where ozone exclusively attacks the central 9,10-bond. researchgate.netacs.orgcolab.ws The ozonides formed from PAHs in inert solvents are generally considered to be polymeric in nature. researchgate.net
In atmospheric and biological systems, the oxidation of PAHs is often initiated by radical species, most notably the hydroxyl radical (•OH). mdpi.comgovinfo.gov While specific kinetic studies on this compound are scarce, the mechanism can be inferred from extensive research on phenanthrene and other PAHs. researchgate.netnih.govacs.orgnih.gov
The dominant pathway for the reaction of •OH with PAHs is the electrophilic addition of the radical to the aromatic ring, forming a radical adduct. researchgate.netacs.org Based on the electrophilic reactivity profile (Section 3.1.1), the •OH radical would be expected to add preferentially to the C5, C7, C6, and C4 positions of this compound.
Cyclization and Dimerization Processes Involving this compound Precursors
The synthesis of the this compound framework and its derivatives relies heavily on intramolecular cyclization reactions of suitable precursors. researchgate.net One of the most prominent methods is the photochemical oxidative cyclization of stilbene-type molecules, a reaction often referred to as the Mallory reaction. This process involves the light-induced cyclization of a diarylethene precursor to form a dihydrophenanthrene intermediate, which is then oxidized to the final aromatic product.
Another powerful method is the Scholl-type oxidative cyclization, which uses reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) to effect the intramolecular coupling of two aryl rings. nih.gov This has been successfully applied to the synthesis of dibenzo[e,g]isoindol-1-ones, which contain the dibenzo[c,g]phenanthrene core structure. nih.gov
Furthermore, dimerization of precursor molecules can also lead to related polycyclic structures. For example, studies on phenanthrene-fused azo-ene-ynes have shown a propensity for these systems to undergo dimerization during cyclization reactions, a tendency that is more pronounced than in simpler benzene-based analogues. This highlights a competing pathway that can occur during the synthesis of complex, fused aromatic systems.
Theoretical Insights into Reaction Energetics and Transition States
Theoretical investigations into the reactivity of this compound, also known as tandfonline.comhelicene, provide crucial understanding of its chemical behavior. While comprehensive theoretical studies on the energetics and transition states for a wide range of reactions involving this compound are not extensively available in the literature, existing computational and experimental data offer valuable insights, particularly concerning electrophilic aromatic substitution.
One of the key theoretical approaches to understanding the reactivity of polycyclic aromatic hydrocarbons (PAHs) is the calculation of localization energies. These energies represent the loss of π-electron delocalization energy when a particular carbon atom is removed from the conjugated system to form a σ-complex intermediate, which is the rate-determining step in electrophilic substitution. Lower localization energy corresponds to a more stable intermediate and a more reactive position.
Experimental studies on the protiodetritiation of all seven unique, tritium-labeled positions of this compound with anhydrous trifluoroacetic acid have provided a detailed map of its electrophilic reactivity. rsc.org The reaction rates, expressed as partial rate factors, reveal a distinct reactivity order among the different positions. These experimental findings are in good agreement with the positional reactivity predicted by localization energies calculated using the Hückel method. rsc.org
The observed positional reactivity order is 5 > 7 > 6 > 4 > 1 > 2 > 3. rsc.org This indicates that the C5 position is the most susceptible to electrophilic attack, being approximately 20 times more reactive than the least reactive C3 position. The heightened reactivity at the terminal and central positions of the distorted helical structure is a notable feature.
The following table presents the partial rate factors and the corresponding σ+ values for the protiodetritiation of this compound, which quantify the electron-donating ability of each position in stabilizing the transition state of the electrophilic attack. rsc.org
Table 1: Partial Rate Factors and σ+ Values for the Protiodetritiation of this compound at 70°C. rsc.org
A significant theoretical insight from these studies is the effect of the non-planar, helical structure of this compound on its reactivity. rsc.org Each position in this compound is more reactive than the corresponding position in its planar analogue, benzo[c]phenanthrene (tetrahelicene), by a factor of 2-3. rsc.org This enhanced reactivity suggests that the loss of conjugation due to the non-planarity of the rings destabilizes the ground state of the molecule. rsc.org This ground state destabilization, in turn, lowers the activation energy for electrophilic substitution. The most pronounced enhancement in reactivity is observed at position 7, the central position in the molecule, implying that the maximum distortion of the π-framework occurs at this location. rsc.org
Further theoretical understanding of the stability of this compound comes from first-principles predictions of its enthalpy of formation. nih.gov Density functional theory (DFT) calculations, specifically using the B3LYP functional, have been employed to determine the thermochemical properties of numerous PAHs. nih.gov For this compound, the calculated enthalpy of formation provides a fundamental measure of its thermodynamic stability relative to its constituent elements.
The table below summarizes the calculated enthalpy of formation for this compound using a method that extrapolates DFT calculations to a large basis set limit and applies a group-based correction scheme. nih.gov
Table 2: Calculated and Experimental Enthalpies of Formation for this compound. nih.gov
While detailed computational studies on the transition states of reactions involving this compound are scarce, research on related PAHs provides a framework for understanding these processes. For instance, theoretical studies on the oxidation of phenanthrene to form dibenzofuran (B1670420) have utilized methods like M06-2X-GD3/aug-cc-pVQZ to calculate single-point energies and intrinsic reaction coordinate (IRC) analysis to verify transition states connecting reactants and products. mdpi.com Similar computational approaches could be applied to elucidate the mechanisms of oxidation, reduction, and other reactions of this compound, providing detailed geometries and energetic profiles of the transition states.
Metabolism and Biotransformation of Dibenzo C,g Phenanthrene
Phase I Metabolic Activation Pathwaysnih.govtandfonline.com
The initial phase of dibenzo(c,g)phenanthrene metabolism involves its conversion into more reactive intermediates. This activation is primarily carried out by a superfamily of enzymes known as cytochrome P450s, followed by the action of epoxide hydrolase.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1)nih.govtandfonline.com
Cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family, are instrumental in the metabolic activation of this compound and other PAHs. wikipedia.org CYP1A1 and CYP1B1 are key players in this process, catalyzing the oxidation of the PAH molecule to form epoxide intermediates. tandfonline.com These enzymes exhibit regioselectivity, meaning they preferentially attack specific regions of the this compound structure.
Studies have shown that human CYP1A1 and CYP1B1 have complementary roles in the metabolism of related PAHs like benzo[c]phenanthrene (B127203). tandfonline.com For instance, CYP1A1 is primarily involved in the formation of the proximate dihydrodiol metabolite, while CYP1B1 predominantly catalyzes its further oxidation to the ultimate carcinogenic fjord-region diol-epoxide. tandfonline.com This division of labor underscores the intricate nature of metabolic activation. The expression and activity of these CYP enzymes can be induced by exposure to PAHs themselves, potentially increasing the rate of formation of mutagenic metabolites. wikipedia.org
Epoxide Hydrolase Activity in Dihydrodiol Formation
Following the initial epoxidation by CYP enzymes, microsomal epoxide hydrolase (mEH) plays a critical role in converting the newly formed epoxides into trans-dihydrodiols. This hydration step is a crucial prerequisite for the subsequent formation of the highly reactive diol epoxides. The stereochemistry of the resulting dihydrodiols is a key determinant of the ultimate carcinogenicity of the parent PAH.
Formation of Ultimate Genotoxic Metabolitesnih.govtandfonline.comwikipedia.org
The dihydrodiol intermediates produced in Phase I are further metabolized to form highly reactive electrophilic species that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.
Diol Epoxide Generation and Stereochemistrynih.govtandfonline.comwikipedia.org
The dihydrodiols are further oxidized by CYP enzymes, primarily CYP1B1, to form diol epoxides. tandfonline.com this compound, due to its structure, can form diol epoxides in its fjord regions. nih.gov These fjord-region diol epoxides are particularly noteworthy for their high carcinogenic potential. nih.gov
The stereochemistry of the diol epoxides is a critical factor in their genotoxicity. The arrangement of the hydroxyl and epoxide groups in space determines how effectively the molecule can interact with and damage DNA. For instance, studies on related PAHs have shown that specific stereoisomers of diol epoxides are significantly more tumorigenic than others. tandfonline.com The formation of these ultimate carcinogens is a multi-step process involving the coordinated action of different CYP isoforms and epoxide hydrolase, each contributing to the specific stereochemical outcome. tandfonline.com
Phase II Detoxification and Conjugation Pathways
In contrast to the activation pathways of Phase I, Phase II metabolism generally serves to detoxify the reactive intermediates. This is achieved by conjugating them with endogenous water-soluble molecules, which facilitates their excretion from the body. Enzymes involved in Phase II detoxification include glutathione (B108866) S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).
Table of Key Enzymes and Metabolites in this compound Metabolism
| Phase | Enzyme/Metabolite Class | Specific Examples | Function |
| Phase I | Cytochrome P450 | CYP1A1, CYP1B1 | Oxidation, formation of epoxides and dihydrodiols |
| Phase I | Epoxide Hydrolase | Microsomal Epoxide Hydrolase (mEH) | Hydration of epoxides to form dihydrodiols |
| Phase I | Metabolites | Dihydrodiols, Diol Epoxides | Reactive intermediates, ultimate carcinogens |
| Phase II | Transferases | Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs) | Conjugation with endogenous molecules for detoxification and excretion |
Glucuronidation Mechanisms
Glucuronidation is a major detoxification pathway for a wide range of compounds, including metabolites of PAHs. nih.gov This reaction involves the transfer of a glucuronic acid moiety from uridine-5'-diphosphate (B1205292) glucuronic acid (UDPGA) to a substrate, a process catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. nih.gov This conjugation significantly increases the water solubility of the target compound, aiding its elimination from the body through bile and urine. nih.gov
While direct studies on this compound are limited, research on the structurally related and highly carcinogenic dibenzo[a,l]pyrene (B127179) (DB[a,l]P) provides valuable insights. The metabolism of DB[a,l]P involves the formation of diol metabolites, which are then substrates for UGT enzymes. nih.gov Specifically, human bronchus and trachea tissue homogenates have demonstrated the ability to glucuronidate both enantiomers of DB[a,l]P-trans-11,12-diol. nih.gov These tissues primarily produce (+)-DB[a,l]P-11-Gluc and (+)-DB[a,l]P-12-Gluc, with minimal formation of (−)-DB[a,l]P-11-Gluc, indicating a stereospecific glucuronidation process. nih.gov This suggests that multiple UGTs, with expression patterns consistent with those in the respiratory tract, are involved in this detoxification mechanism. nih.gov
Table 1: Glucuronidation of Dibenzo[a,l]pyrene-trans-11,12-diol Enantiomers in Human Tissues
| Tissue | Substrate | Major Glucuronide Products |
| Human Bronchus | (±)-DB[a,l]P-trans-11,12-diol | (+)-DB[a,l]P-11-Gluc, (+)-DB[a,l]P-12-Gluc |
| Human Trachea | (±)-DB[a,l]P-trans-11,12-diol | (+)-DB[a,l]P-11-Gluc, (+)-DB[a,l]P-12-Gluc |
| Data derived from studies on the related compound dibenzo[a,l]pyrene. nih.gov |
Sulfation Pathways
Sulfation is another critical phase II conjugation reaction that contributes to the detoxification of PAH metabolites. This process is catalyzed by sulfotransferase (SULT) enzymes and involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the substrate. Like glucuronidation, sulfation increases the polarity of the metabolites, facilitating their excretion.
Glutathione Conjugation and Associated Enzymes
Glutathione (GSH) conjugation represents a crucial detoxification mechanism for electrophilic metabolites of PAHs, including the highly reactive diol epoxides. This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). The resulting GSH conjugates are more water-soluble and can be further metabolized and excreted.
The enzymatic conjugation of the four stereoisomers of trans-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene (B[c]PhDE), a diol epoxide of a related phenanthrene (B1679779) derivative, with GSH has been studied in detail. nih.gov All four stereoisomers were found to be substrates for the mu-class GSH transferase HTP II from rat liver. nih.gov However, significant differences in the kinetics of the conjugation were observed among the stereoisomers, indicating that the enzyme's catalytic efficiency is highly dependent on the spatial arrangement of the substrate. nih.gov
Human GST isoenzymes, including GSTA1-1, GSTM1-1, and GSTP1-1, have also been shown to catalyze the formation of GSH conjugates with all B[c]PhDE isomers, although with marked variations in their catalytic efficiencies. researchgate.net Studies using V79 cells engineered to express different human GSTs have demonstrated that increased GSH conjugation of diol epoxides is associated with a reduction in DNA adduct formation, providing direct evidence for the protective role of this pathway. acs.org For instance, cells expressing GSTA1-1 showed a significant decrease in DNA adducts formed by the diol epoxide of dibenzo[a,l]pyrene. acs.org
Table 2: Catalytic Efficiencies of Human GST Isoenzymes towards Benzo[c]phenanthrene Diol Epoxides
| GST Isoenzyme | Substrate | Catalytic Efficiency (kcat/Km) |
| GST A1-1 | (+/-)-anti-BPhDE, (+/-)-syn-BPhDE | Varies (0.122–1.28 /mM/s) |
| GST M1-1 | (+/-)-anti-BPhDE, (+/-)-syn-BPhDE | Varies (0.122–1.28 /mM/s) |
| GST P1-1 | (+/-)-anti-BPhDE, (+/-)-syn-BPhDE | Varies (0.122–1.28 /mM/s) |
| Data derived from studies on the related compound benzo[c]phenanthrene. researchgate.net |
Species-Dependent Variations in Metabolic Profiles
The metabolic profile of PAHs can vary significantly between different species, which can have important implications for assessing their carcinogenic potential. These variations are often due to differences in the expression and activity of metabolic enzymes, such as cytochrome P450s (CYPs) and the phase II conjugating enzymes.
For example, studies on 7H-dibenzo[c,g]carbazole (DBC), a potent carcinogen, have revealed species-specific differences in its metabolism by the CYP1 family of enzymes. researchgate.net In mice, CYP1A1 is the major enzyme responsible for DBC metabolism in induced liver and lung, while CYP1A2 is predominant in non-induced liver, and CYP1B1 plays a key role in induced lung. researchgate.net Human CYP1 enzymes also exhibit unique metabolite profiles for DBC. researchgate.net Such species-dependent differences in enzyme activity can alter the balance between detoxification and activation pathways, leading to different toxicological outcomes. cdc.gov Understanding these variations is crucial for extrapolating findings from animal models to human health risk assessment. cdc.gov
Development and Application of Biomarkers for Metabolic Exposure
Biomarkers of exposure are crucial tools for assessing human exposure to PAHs and understanding the associated health risks. scielo.br Urinary metabolites of PAHs are commonly used as biomarkers because they reflect the absorbed dose and the metabolic processing of the parent compounds. researchgate.net
For many PAHs, monohydroxylated metabolites are well-established biomarkers. researchgate.netmdpi.com For instance, 1-hydroxypyrene (B14473) is a widely used biomarker for pyrene (B120774) exposure. scielo.br In the case of phenanthrene, a structural component of this compound, hydroxyphenanthrenes and phenanthrene dihydrodiols are utilized as biomarkers. researchgate.net
The development of new biomarkers aims to provide a more comprehensive picture of PAH exposure and metabolism, including the activation pathways that lead to toxicity. researchgate.net This includes the measurement of diol epoxides and their conjugates, which are more directly related to the formation of DNA adducts. scielo.br The use of advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) has enabled the sensitive detection of a wider range of PAH metabolites, including GSH conjugates, in biological samples. tandfonline.com These advancements in biomarker development are essential for improving exposure assessment and for identifying individuals who may be at higher risk due to their specific metabolic profiles.
Genotoxicity, Mutagenicity, and Carcinogenicity of Dibenzo C,g Phenanthrene
Mechanisms of DNA Adduct Formation
The carcinogenic activity of Dibenzo(c,g)phenanthrene is intrinsically linked to its metabolic activation to reactive diol epoxides. oup.com These electrophilic metabolites can then form covalent bonds with the DNA of cells, creating DNA adducts that are central to the initiation of cancer. scispace.com
Covalent Binding to Nucleic Acids and Adduct Structures
Metabolically activated this compound, primarily through the formation of diol epoxides, covalently binds to the exocyclic amino groups of purine (B94841) bases in DNA. oup.comscispace.com Research on the closely related and structurally similar benzo[c]phenanthrene (B127203) (B[c]Ph), another fjord region PAH, reveals a preference for binding to adenine (B156593) (dA) and guanine (B1146940) (dG) residues. nih.govoup.com Specifically, the anti-benzo[c]phenanthrene diol epoxide (B[c]PhDE) has been shown to react more extensively with adenine than with guanine. nih.govoup.com
The structure of these adducts is characterized by the intercalation of the bulky hydrocarbon moiety into the DNA helix. nih.gov This intercalation disrupts the normal DNA structure, causing distortions such as unwinding of the helix and increased helical rise between base pairs. nih.gov Despite this significant structural perturbation, the adducted base pair and its neighbors can, in some instances, maintain their Watson-Crick hydrogen bonding. nih.gov The specific stereochemistry of the diol epoxide and the DNA sequence context play crucial roles in determining the precise conformation of the resulting adduct. nih.gov For instance, with a 1R-trans-anti-B[c]Ph-N²-dG adduct, the B[c]Ph moiety intercalates into the DNA duplex in the 3'-direction. nih.gov
Table 1: this compound and Related PAH-DNA Adducts
| PAH Metabolite | Primary Target Base | Type of Adduct | Structural Consequence |
| Benzo[c]phenanthrene diol epoxide (B[c]PhDE) | Adenine (dA), Guanine (dG) | Covalent adduct at exocyclic amino groups | Intercalation of the PAH into the DNA helix, causing distortion. nih.gov |
| Dibenzo[a,l]pyrene (B127179) diol epoxide (DB[a,l]PDE) | Adenine (dA), Guanine (dG) | Covalent adducts | Highly tumorigenic, with adducts resistant to repair. nih.gov |
This table summarizes the types of DNA adducts formed by this compound and a closely related PAH, highlighting the target bases and structural impact.
Mutational Spectrum and Hotspots in the Genome
The formation of DNA adducts by this compound and its analogs can lead to mutations if not properly repaired. Studies on the mutagenic specificities of the four configurational isomers of benzo[c]phenanthrene 3,4-dihydrodiol 1,2-epoxide have shown that each isomer induces a unique spectrum of mutational hotspots in the supF target gene, which primarily detects point mutations. nih.gov This suggests that the stereochemistry of the diol epoxide plays a significant role in determining the location of mutations within the genome. nih.gov
Cellular Responses to this compound-Induced DNA Damage
Cells possess intricate signaling pathways to respond to DNA damage, including the activation of DNA repair mechanisms, cell cycle checkpoints, and, in cases of extensive damage, apoptosis (programmed cell death).
DNA Repair Pathways (e.g., Nucleotide Excision Repair)
The primary mechanism for repairing bulky DNA adducts formed by PAHs like this compound is the Nucleotide Excision Repair (NER) pathway. scispace.comoup.com NER is a complex process that recognizes and removes a short single-stranded DNA segment containing the lesion, which is then replaced with a new, undamaged strand. scispace.com
However, the efficiency of NER can be significantly influenced by the structure and conformation of the DNA adduct. Studies on the fjord region PAH dibenzo[a,l]pyrene have shown that adenine adducts are more resistant to NER than guanine adducts. nih.gov This resistance to repair can lead to the persistence of DNA damage, increasing the likelihood of mutations during DNA replication. The conformation of the adduct, particularly whether the bulky PAH moiety is positioned in the major or minor groove of the DNA, appears to be a critical factor in its recognition and removal by the NER machinery. nih.gov Adducts derived from fjord region PAHs like benzo[c]phenanthrene have also been reported to be resistant to NER. nih.gov
Induction of Apoptosis and Cell Cycle Checkpoint Activation
The presence of this compound-induced DNA adducts can trigger apoptosis, a crucial mechanism for eliminating cells with irreparable genetic damage. Studies on benzo[c]phenanthrene diol epoxide (B[c]PhDE) have demonstrated its ability to induce apoptosis in a manner dependent on the DNA mismatch repair (MMR) system. oup.comnih.gov MMR proteins can recognize the distorted DNA structure caused by the adducts, leading to the activation of apoptotic pathways. oup.com This was observed through DNA fragmentation analysis and TUNEL assays in human cell lines. nih.gov
In addition to apoptosis, exposure to PAHs can lead to the activation of cell cycle checkpoints. This response temporarily halts the cell cycle to allow time for DNA repair before the damaged DNA is replicated. For instance, some phenanthrene (B1679779) derivatives have been shown to induce cell cycle arrest at the G2/M phase. researchgate.netmdpi.com
In Vitro Genotoxicity and Mutagenicity Assessments
A variety of in vitro assays are utilized to evaluate the genotoxic and mutagenic potential of chemical compounds like this compound. These assays provide valuable data on the compound's ability to induce DNA damage and mutations in a controlled laboratory setting.
Other in vitro studies on PAHs have utilized various endpoints to assess genotoxicity, including the comet assay for DNA damage and the micronucleus assay for chromosomal damage. mdpi.com For example, in vitro genotoxicity evaluations of PAH mixtures have been conducted on human cell lines to understand the interactive effects of these compounds. mdpi.com The cytotoxicity of Dibenzo[c,p]chrysene, a PAH with a structural resemblance to this compound, has been studied in human mammary carcinoma MCF-7 cells, where it was found to form DNA adducts, albeit at low levels. nih.gov
Table 2: In Vitro Genotoxicity and Mutagenicity of this compound and Related Compounds
| Compound | Assay | Cell Line/System | Finding | Reference |
| Benzo[c]phenanthrene diol epoxide isomers | Mutagenicity (supF gene) | pS189 shuttle vector | Each isomer induces a unique spectrum of mutational hotspots. | nih.gov |
| Benzo[c]phenanthrene diol epoxide | Apoptosis (DNA fragmentation, TUNEL) | Human cell lines (TK6, HCT116) | Induces MMR-dependent apoptosis. | nih.gov |
| Dibenzo[c,p]chrysene | Cytotoxicity, DNA adduct formation | Human mammary carcinoma MCF-7 cells | Low levels of DNA adduct formation. | nih.gov |
| Phenanthrene derivatives | Cell Cycle Analysis | A549 lung cancer cells | Induction of G2/M phase cell cycle arrest. | mdpi.com |
This table presents a summary of findings from various in vitro assays assessing the genotoxicity and mutagenicity of this compound and structurally similar compounds.
Environmental Occurrence, Fate, and Biodegradation of Dibenzo C,g Phenanthrene
Sources and Environmental Release Pathways
The primary sources of Dibenzo(c,g)phenanthrene and other PAHs are processes involving the incomplete combustion or pyrolysis of organic materials. herts.ac.uk These sources can be broadly categorized into anthropogenic and natural emissions, with human activities being the major contributor to the environmental load of these compounds. canada.ca
Incomplete combustion of organic matter is the main pathway for the formation and release of PAHs into the environment. herts.ac.ukacs.org The specific types and quantities of PAHs produced depend on factors such as the type of fuel, the combustion temperature, and the availability of oxygen. canada.ca
Key anthropogenic combustion sources include:
Fossil Fuel Combustion: The burning of fossil fuels for power generation and heating is a significant source of atmospheric PAHs. acs.orgnih.gov Emissions from coal combustion, in particular, have been identified as a major contributor. acs.org
Vehicle Emissions: Exhaust from gasoline and diesel engines contains a complex mixture of PAHs. tpsgc-pwgsc.gc.ca Traffic emissions can lead to significantly elevated concentrations of high molecular weight PAHs in urban environments. tandfonline.com
Waste Incineration: The incineration of municipal and industrial waste is another important source of PAH emissions. dss.go.th
Biomass Burning: The burning of wood, both in residential heating and through events like forest fires, releases considerable amounts of PAHs into the atmosphere. nih.govtpsgc-pwgsc.gc.ca
Certain industrial activities are major point sources for PAH releases. This compound, as part of complex PAH mixtures, is associated with several industrial processes:
Coal Tar and Coke Production: Coal tar, a byproduct of coking (heating coal in the absence of air), contains high concentrations of PAHs. tpsgc-pwgsc.gc.ca These compounds can be released during production, handling, and use of coal tar and its derivatives like coal tar pitch.
Aluminum Smelting: Aluminum production, particularly facilities using the Söderberg process which involves carbon electrodes, can be a major source of atmospheric PAHs. canada.catpsgc-pwgsc.gc.ca
Wood Preservation: The use of creosote, a complex mixture of chemicals including many PAHs derived from coal tar, for wood preservation can lead to the contamination of soil and water. canada.catpsgc-pwgsc.gc.ca
Petroleum Refining and Spills: Crude oil naturally contains PAHs, and refining processes can generate PAH-containing wastes. canada.ca Spills of petroleum products also release these compounds directly into the environment. canada.ca
Environmental Distribution and Partitioning in Environmental Compartments
The physical and chemical properties of this compound, such as its low volatility and very low water solubility, govern its movement and distribution in the environment. tpsgc-pwgsc.gc.ca It strongly adsorbs to organic matter and particulate matter. tpsgc-pwgsc.gc.ca
Once released into the atmosphere, PAHs are distributed between the gas and particle phases. This partitioning is crucial for their atmospheric transport and fate. High molecular weight PAHs like this compound, which have low vapor pressures, are predominantly found adsorbed onto airborne particulate matter. herts.ac.uknih.gov
This association with fine particles has two major consequences:
Long-Range Transport: PAHs bound to sub-micrometer particles can remain suspended in the atmosphere for several days, allowing for transport over long distances from their original sources. nih.govgov.yk.ca
Deposition: These particles are eventually removed from the atmosphere through wet (rain and snow) and dry deposition, leading to the contamination of soil, water, and vegetation far from the emission source. nih.gov
Studies have shown that five- and six-ring PAHs, a category that includes dibenzo-isomers, are primarily associated with the particulate phase in the atmosphere. nih.govnih.govgdut.edu.cn The partitioning is temperature-dependent, with a higher fraction of semi-volatile compounds found in the particle phase during colder periods. nih.gov
Due to their hydrophobicity and resistance to degradation, PAHs tend to accumulate in environmental compartments rich in organic matter. canada.ca
Soil: Atmospheric deposition is a primary pathway for PAH contamination of soils. nih.gov Once in the soil, this compound is not readily mobile due to its strong adsorption to soil organic matter. tpsgc-pwgsc.gc.ca Concentrations can be particularly high in urban and industrial areas.
Sediment: Sediments are considered the major environmental sink for PAHs. canada.ca After being deposited into aquatic systems, these compounds quickly adsorb to suspended particles and settle to the bottom. tpsgc-pwgsc.gc.ca This leads to an accumulation in sediments where they can persist for very long periods due to the often anoxic (low oxygen) conditions which slow down degradation. canada.ca
Aquatic Environments: Due to very low water solubility, concentrations of this compound in the dissolved phase of water are generally low. gov.bc.ca Higher levels are typically found in the suspended particulate matter within the water column. publications.gc.ca
The following table presents data on the concentration of high molecular weight PAHs, including the closely related isomer Dibenz(a,h)anthracene, in soil and sediment from various locations.
| PAH Compound | Matrix | Location Type | Concentration Range (mg/kg dry weight) | Reference |
| Dibenz(a,h)anthracene | Soil | Protected Areas (Poland) | < 0.005 - 1.100 | nih.gov |
| Benzo(a)pyrene | Soil | Protected Areas (Poland) | < 0.005 - 5.880 | nih.gov |
| Benzo(b)fluoranthene | Soil | Protected Areas (Poland) | 0.006 - 6.340 | nih.gov |
| Indeno(1,2,3-cd)pyrene | Soil | Protected Areas (Poland) | < 0.005 - 4.590 | nih.gov |
| Sum of PAHs | Soil | Urbanized River Area (China) | 0.0365 - 1.0318 | nih.gov |
Bioavailability refers to the fraction of a chemical in the environment that can be taken up by an organism. For compounds like this compound in soil and sediment, bioavailability is often limited because the molecule is tightly bound to organic particles. epa.gov The rate of desorption from these particles into the water phase is a key factor controlling its uptake by organisms. epa.gov
Bioaccumulation is the process by which a chemical's concentration in an organism becomes higher than its concentration in the surrounding environment (air, water, or soil). Due to its high lipophilicity (affinity for fats), this compound has a high potential to accumulate in the fatty tissues of organisms. oregonstate.edu The potential for a chemical to bioaccumulate is often expressed as a Bioconcentration Factor (BCF) or a Bioaccumulation Factor (BAF).
Bioconcentration Factor (BCF): Measures the uptake of a chemical from water only.
Bioaccumulation Factor (BAF): Measures uptake from all environmental sources, including water, food, and sediment. nih.gov
While specific BCF and BAF data for this compound are limited, data for other PAHs demonstrate their potential to accumulate in aquatic organisms. rivm.nl However, many vertebrates and some invertebrates have metabolic systems that can break down and excrete PAHs, which can limit the extent of bioaccumulation and prevent biomagnification (the increasing concentration of a substance in organisms at successively higher levels in a food chain). epa.gov The US EPA often uses the field-measured BAF for Benzo(a)pyrene as a surrogate for estimating BAFs for other carcinogenic PAHs like dibenzo-isomers. epa.gov
The table below shows bioconcentration factors for other PAHs in various aquatic species, illustrating the general behavior of this class of compounds.
| Compound | Species | Organism Type | Bioconcentration Factor (BCF) (L/kg) | Reference |
| Naphthalene | Fathead minnow (Pimephales promelas) | Fish | 427 - 736 | rivm.nl |
| Phenanthrene (B1679779) | Sheepshead minnow (Cyprinodon variegatus) | Fish | 2229 | rivm.nl |
| Phenanthrene | Oligochaete (Stylodrilus heringianus) | Worm | 5222 | rivm.nl |
| Phenanthrene | Mayfly (Hexagenia limbata) | Insect | > 2000 | rivm.nl |
| Fluoranthene | Fathead minnow (Pimephales promelas) | Fish | 2439 | rivm.nl |
Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the "" that strictly adheres to the requested outline.
The search for specific information regarding the microbial degradation, bacterial metabolic pathways, fungal biotransformation, bioremediation strategies, and abiotic transformation processes of this compound did not yield sufficient detailed research findings. The existing literature on high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) primarily focuses on more commonly studied five-ring isomers such as benzo[a]pyrene (B130552) and dibenz[a,h]anthracene.
Consequently, generating a thorough, informative, and scientifically accurate article solely on this compound that meets the specific requirements of the provided outline is not feasible at this time due to the lack of specific data in the public domain. To do so would require making unsubstantiated extrapolations from other compounds, which would violate the core instruction to focus exclusively on this compound and maintain scientific accuracy.
Analytical Methodologies for Dibenzo C,g Phenanthrene Detection and Quantification
Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is a crucial first step to isolate dibenzo(c,g)phenanthrene and other PAHs from complex sample matrices, remove interfering substances, and concentrate the analytes to levels suitable for instrumental analysis. mdpi.comwindows.net The complexity of the matrix, such as soil, water, air particulates, or biological tissues, dictates the selection of the most appropriate extraction technique. mdpi.comcdc.gov
Solvent extraction is a foundational technique for separating PAHs from solid and liquid samples. mdpi.com This approach relies on the principle of partitioning the analytes between the sample matrix and an immiscible organic solvent in which the PAHs have high solubility. mdpi.com
Commonly employed methods include Soxhlet extraction, a classic technique involving continuous washing of the sample with a distilled solvent, and more modern approaches like Accelerated Solvent Extraction (ASE). mdpi.comthermofisher.comresearchgate.net ASE, also known as Pressurized Fluid Extraction, utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and extraction time compared to traditional methods. thermofisher.com For instance, ASE can extract PAHs from a 10-gram soil sample in approximately 12-20 minutes using about 15-40 mL of solvent, whereas Soxhlet extraction can take hours and use hundreds of milliliters of solvent. thermofisher.comthermofisher.com The selection of the solvent system is critical for achieving high recovery rates. researchgate.net Mixtures such as methylene (B1212753) chloride/acetone and acetone/toluene have proven effective for extracting a broad range of PAHs from soil matrices. researchgate.netthermofisher.com
| Extraction Method | Typical Solvents | Key Parameters | Advantages | Reference |
|---|---|---|---|---|
| Accelerated Solvent Extraction (ASE) | Methylene chloride/acetone (1:1 v/v) | Temperature: 100°C; Static Time: 5 min; 2 cycles | Fast (approx. 20 min/sample), low solvent use (approx. 40 mL), automated | thermofisher.com |
| Soxhlet Extraction | Dichloromethane, Hexane, Toluene, Pentane | Continuous extraction for several hours | Well-established, requires simple glassware | mdpi.comresearchgate.net |
| Ultrasonic Extraction | Acetone-toluene (1:1), Acetone-ethanolamine | Sonication for a specified period (e.g., 30 min) | Faster than Soxhlet, good recoveries | researchgate.netcdc.gov |
| Liquid-Liquid Extraction (LLE) | Dichloromethane, Hexane | Partitioning between aqueous sample and immiscible solvent | Effective for water samples | mdpi.com |
Solid-Phase Extraction (SPE) is a widely used cleanup and concentration technique that separates PAHs from a liquid sample based on their physical and chemical properties. mdpi.com The method involves passing the sample through a cartridge or disk containing a solid adsorbent (the stationary phase). mdpi.comnih.gov PAHs are retained on the sorbent while other matrix components pass through. mdpi.com The retained analytes are then eluted with a small volume of an appropriate solvent. phenomenex.com
The SPE process generally consists of five sequential steps: adsorbent conditioning, equilibration, sample loading, washing the adsorbent to remove impurities, and finally, eluting the analytes. phenomenex.comacademicjournals.org C18 (octadecyl-bonded silica) is a common sorbent for retaining non-polar compounds like PAHs from aqueous matrices. obrnutafaza.hr For more complex or fatty matrices like butter, a multi-stage cleanup involving different sorbents such as EZ-POP NP and silica (B1680970) gel may be necessary to remove co-extracted fats and achieve a clean extract suitable for analysis. theanalyticalscientist.com
| SPE Step | Purpose | Typical Reagents | Reference |
|---|---|---|---|
| Conditioning | Activates the sorbent to ensure interaction with analytes. | Dichloromethane (DCM), Methanol (MeOH) | phenomenex.comobrnutafaza.hr |
| Equilibration | Prepares the sorbent with a solvent matching the sample matrix polarity. | Reagent Water | phenomenex.comobrnutafaza.hr |
| Sample Loading | The sample is passed through the sorbent, where analytes are retained. | Aqueous sample, often pre-treated with MeOH | phenomenex.comobrnutafaza.hr |
| Washing | Removes weakly bound impurities and matrix interferences. | Solvent stronger than loading matrix but weaker than elution solvent | phenomenex.com |
| Elution | A strong solvent is used to desorb the concentrated analytes. | Acetone, Dichloromethane (DCM) | obrnutafaza.hr |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has gained popularity for the analysis of PAHs in a wide variety of matrices, including food and environmental samples. nih.govthermofisher.com Originally developed for pesticide residue analysis, its application has expanded due to its speed, simplicity, and minimal solvent usage. nih.govthermofisher.com
The procedure involves two main stages. thermofisher.com First, the sample (which must be hydrated) is extracted with a solvent, typically acetonitrile (B52724), in the presence of salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). thermofisher.comnih.govgcms.cz The salts facilitate the separation of the organic and aqueous layers. nih.gov The second stage is a cleanup step known as dispersive solid-phase extraction (dSPE), where an aliquot of the acetonitrile extract is mixed with a sorbent (such as primary-secondary amine, PSA, or C18) to remove interferences like fatty acids and pigments. nih.govagilrom.ro After centrifuging, the purified supernatant is ready for analysis. thermofisher.comagilrom.ro This method has been successfully applied to complex matrices such as fish, smoked meat, and tea. nih.govagilrom.ronih.gov
| QuEChERS Stage | Procedure | Typical Reagents | Purpose | Reference |
|---|---|---|---|---|
| Sample Hydration & Extraction | A homogenized sample is mixed with water (if dry) and an extraction solvent. | Water, Acetonitrile | To extract PAHs from the sample matrix. | thermofisher.comgcms.cz |
| Salting Out | Salts are added to the tube, which is then shaken vigorously and centrifuged. | Magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium acetate (B1210297) (NaOAc) | To induce phase separation between water and acetonitrile. | thermofisher.comnih.govagilrom.ro |
| Dispersive SPE (dSPE) Cleanup | An aliquot of the supernatant is transferred to a tube containing a sorbent, shaken, and centrifuged. | Primary-Secondary Amine (PSA), C18, Z-Sep | To remove matrix interferences from the extract. | nih.govnih.gov |
| Final Extract | The resulting supernatant is collected for chromatographic analysis. | thermofisher.comagilrom.ro |
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other PAHs and remaining matrix components. The high structural similarity among PAH isomers makes high-resolution chromatography essential for accurate identification and quantification. separationmethods.com
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful and widely used technique for the analysis of PAHs. cdc.govthermofisher.comshimadzu.com The method involves injecting the sample extract into a heated inlet, where the compounds are vaporized and carried by an inert gas (e.g., helium or hydrogen) through a long, thin capillary column. hpst.cz The column's inner surface is coated with a stationary phase that interacts differently with each compound, causing them to separate based on their boiling points and polarity. shimadzu.com
A programmed temperature ramp is typically used, starting at a lower temperature and gradually increasing to elute the high-molecular-weight PAHs. thermofisher.com The use of specialized capillary columns, such as those with a mid-polarity stationary phase (e.g., 35% or 50% phenyl-polysiloxane), enhances the separation of isomeric PAHs. obrnutafaza.hrshimadzu.com For detection, mass spectrometry is preferred due to its high sensitivity and ability to provide structural information for compound confirmation. thermofisher.comnih.gov
| Parameter | Typical Conditions | Purpose | Reference |
|---|---|---|---|
| Column | Rtx-35, TR-5, Rxi-PAH (e.g., 30-60 m length, 0.25 mm I.D., 0.10-0.25 µm film) | Separates individual PAH compounds. | thermofisher.comgcms.czshimadzu.com |
| Carrier Gas | Helium or Hydrogen at a constant flow (e.g., 1-2 mL/min) | Transports vaporized analytes through the column. | thermofisher.comhpst.cz |
| Inlet | Splitless injection at high temperature (e.g., 250-320°C) | Ensures complete vaporization and transfer of analytes onto the column. | thermofisher.comnih.gov |
| Oven Program | Temperature ramp (e.g., start at 60-90°C, ramp at various rates up to 320-350°C) | Controls the elution and separation of compounds with different boiling points. | thermofisher.comthermofisher.com |
| Detector | Mass Spectrometer (MS) or Tandem MS (MS/MS) | Provides sensitive detection and mass information for identification and quantification. | thermofisher.comshimadzu.comnih.gov |
High-Performance Liquid Chromatography (HPLC) is another primary technique for PAH analysis, as specified in regulatory methods like U.S. EPA Method 610. separationmethods.comepa.gov HPLC is particularly advantageous for resolving isomeric PAHs that are challenging to separate by GC. epa.gov The technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. diva-portal.org
For PAHs, reversed-phase HPLC is standard, using a non-polar stationary phase (most commonly C18) and a polar mobile phase. epa.govthermofisher.com A gradient elution is typically employed, where the mobile phase composition is changed over time, starting with a higher water content and gradually increasing the proportion of an organic solvent like acetonitrile. thermofisher.com This allows for the separation of a wide range of PAHs, from the more water-soluble, low-molecular-weight compounds to the highly non-polar, high-molecular-weight ones. Detection is commonly achieved using ultraviolet (UV) and/or fluorescence (FLD) detectors. epa.govthermofisher.com FLD is often preferred for its higher sensitivity and selectivity for many fluorescent PAHs. thermofisher.com
| Parameter | Typical Conditions | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-phase C18 or Phenyl (e.g., 150-250 mm length, 4.6 mm I.D., 5 µm particle size) | Stationary phase for separating PAHs. | epa.govdiva-portal.org |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds from the column at different rates. | epa.govthermofisher.com |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the mobile phase and analysis time. | diva-portal.orgresearchgate.net |
| Column Temperature | Ambient to 50°C | Affects separation efficiency and retention times. | diva-portal.orgresearchgate.net |
| Detector | Fluorescence (FLD) with wavelength programming and/or UV at 254 nm | Provides sensitive and selective detection of PAHs. | epa.govthermofisher.com |
Spectrometric Detection and Identification Methods
The accurate detection and identification of this compound, a non-planar polycyclic aromatic hydrocarbon (PAH), rely on sophisticated spectrometric techniques. These methods offer the high sensitivity and selectivity required to distinguish it from a multitude of structurally similar isomers present in complex environmental matrices.
Mass Spectrometry (GC-MS, GC-MS/MS, GC-TOF-MS)
Gas chromatography coupled with mass spectrometry is a cornerstone for the analysis of PAHs like this compound. This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, this compound is identified based on its retention time and its mass spectrum, which is characterized by a prominent molecular ion peak (m/z 278) corresponding to its molecular weight. nist.gov The use of specialized capillary columns, such as those with a 50% phenyl polysiloxane stationary phase, is crucial for achieving chromatographic separation from its numerous isomers. shimadzu.com However, due to the complexity of environmental samples, co-elution of isomers is a common challenge, which can complicate accurate quantification. shimadzu.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): To enhance selectivity and reduce matrix interference, tandem mass spectrometry (GC-MS/MS) is employed. This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion, m/z 278 for this compound) is selected and fragmented to produce characteristic product ions. This process significantly improves the signal-to-noise ratio and provides a higher degree of confidence in identification, especially in complex matrices. hpst.cznih.gov The added selectivity of MRM mode simplifies data review by minimizing or eliminating interfering responses from the sample matrix. hpst.cz While specific MRM transitions for this compound are not widely published, the principles can be illustrated by transitions for other dibenzo isomers.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Dibenzo[a,h]anthracene | 278.10 | 276.10 | 30 |
| Dibenzo[a,h]anthracene (Qualifier) | 278.10 | 252.10 | 30 |
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS): GC coupled with high-resolution time-of-flight mass spectrometry (GC-TOF-MS) offers the advantage of accurate mass measurements. This capability allows for the determination of the elemental composition of ions, providing a higher level of confirmation and helping to distinguish target compounds from matrix interferences with the same nominal mass. researchgate.net The use of GC/Q-TOF can significantly reduce interferences from the sample matrix that would otherwise hinder the accurate identification and quantification of PAHs. researchgate.net
Optical Detection (UV-Visible and Fluorescence Spectroscopy)
Optical detection methods are valuable tools for the analysis of PAHs due to their characteristic absorption and fluorescence properties, which arise from their conjugated π-electron systems.
UV-Visible Spectroscopy: this compound, like other PAHs, possesses a characteristic ultraviolet-visible (UV-Vis) absorption spectrum. These spectra are unique for each ring structure and can be useful for identification purposes. researchgate.net The NIST Chemistry WebBook provides spectral data for this compound, showing distinct absorption maxima.
| Wavelength (nm) | Relative Intensity | Solvent |
|---|---|---|
| 222 | 1.00 | Cyclohexane |
| 238 | 0.51 | Cyclohexane |
| 259 | 0.48 | Cyclohexane |
| 278 | 0.68 | Cyclohexane |
| 289 | 0.81 | Cyclohexane |
| 323 | 0.21 | Cyclohexane |
| 337 | 0.19 | Cyclohexane |
| 353 | 0.06 | Cyclohexane |
Fluorescence Spectroscopy: Fluorescence spectroscopy is an even more sensitive and selective technique for PAH analysis. acs.org Compounds are detected by irradiating the sample at an optimal excitation wavelength and measuring the emitted light at a longer wavelength. akjournals.com For enhanced specificity, excitation-emission matrices (EEMs) can be generated. Phenanthrenes typically show emissions at wavelengths below 380 nm when excited around 250 nm. nih.gov The selection of optimal excitation and emission wavelengths is crucial to maximize detection sensitivity and is specific to each PAH. akjournals.com
Method Validation, Quality Control, and Analytical Challenges
Robust analytical methods for this compound require rigorous validation and consistent quality control to ensure the reliability and accuracy of the data. The analysis is further complicated by inherent challenges associated with the compound's physical and chemical properties.
Method Validation: A validated method for this compound quantification must demonstrate acceptable performance for several key parameters. According to guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA), these parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. nih.govepa.govnih.gov
Linearity: The method should exhibit a linear response over a defined concentration range, typically demonstrated by a calibration curve with a high coefficient of determination (r² > 0.99). nih.govgcms.cz
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govfda.gov For sensitive GC-MS/MS methods analyzing PAHs, LODs can be in the low picogram (pg) range. nih.gov
Accuracy and Precision: Accuracy is assessed by analyzing spiked samples and is expressed as percent recovery. Precision is determined by the repeatability of measurements, often expressed as the relative standard deviation (RSD). nih.govfda.gov
Quality Control: A formal quality control program is essential for the routine analysis of this compound. epa.gov This includes the regular analysis of method blanks, laboratory control samples (spiked samples), and certified reference materials to monitor method performance. epa.govfda.gov Maintaining records of these quality control checks is necessary to document data quality. epa.gov
Analytical Challenges: The primary analytical challenge in the determination of this compound is its separation from a complex mixture of isomers. PAHs with the same molecular weight (e.g., benzo[a]pyrene (B130552), benzo[e]pyrene, perylene, and other dibenzoanthracenes and dibenzophenanthrenes) often have similar chromatographic and spectral properties, making unambiguous identification and quantification difficult. shimadzu.comthermofisher.com The non-planar, helical structure of this compound can aid in its chromatographic separation from its planar isomers on certain stationary phases, but co-elution remains a significant issue that necessitates the use of highly selective techniques like GC-MS/MS. rhhz.netnih.gov Furthermore, the presence of complex sample matrices in environmental samples can interfere with the analysis, requiring extensive sample cleanup procedures to remove interfering compounds before instrumental analysis. thermofisher.com
Theoretical and Computational Studies on Dibenzo C,g Phenanthrene
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of Dibenzo(c,g)phenanthrene. These calculations provide a molecular-level understanding of its behavior. DFT methods have been successfully used to study the thermochemical properties, reactivity, and electronic structure of polycyclic aromatic hydrocarbons (PAHs), including this compound ugent.benih.gov.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity.
DFT calculations are a primary tool for determining the energies and spatial distributions of these orbitals for helicenes and related PAHs researchgate.net. For this compound (pentahelicene), time-dependent auxiliary density functional theory (TD-ADFT) calculations have been used to investigate its electronic properties. These calculations provide a value for the energy of the highest occupied molecular orbital, which serves as an indicator for the onset of the TD-DFT continuum sci-hub.se.
| Computational Method | Property | Calculated Value (eV) |
| TD-ADFT | -EHOMO | 6.0 |
This table presents the negative of the Highest Occupied Molecular Orbital (HOMO) energy for this compound as determined by Time-Dependent Auxiliary Density Functional Theory (TD-ADFT) calculations sci-hub.se.
Spectroscopic Property Predictions (e.g., NMR, UV-Vis, Photoluminescence)
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.
UV-Vis Spectra: The photoabsorption spectrum of this compound has been theoretically investigated. Time-dependent auxiliary density functional theory (TD-ADFT) has been employed to calculate its photoabsorption spectrum over a broad energy range (1 to 30 eV) sci-hub.se. These calculations allow for a semi-quantitative comparison with its linear isomer, pentacene, revealing distinct spectral features arising from their different topologies sci-hub.se.
Early theoretical work also focused on calculating the electronic absorption and circular dichroism (CD) spectra. Using the π-SCF (pi-electron self-consistent field) approximation, researchers calculated the transition energies, as well as the dipole and rotational strengths for nih.govhelicene researchgate.netupenn.edu. These calculations were based on molecular structure models derived from X-ray diffraction data researchgate.net.
NMR Spectra: While specific DFT-predicted NMR chemical shifts for this compound are not detailed in the provided sources, the methodology is well-established for its derivatives and related PAHs. For instance, ¹H and ¹³C NMR spectra of various this compound derivatives have been extensively characterized experimentally, and these experimental data serve as benchmarks for theoretical predictions acs.orgniph.go.jp.
Photoluminescence: The chiroptical properties, including circularly polarized luminescence (CPL), of helicenes are a significant area of research. Theoretical calculations are crucial for reproducing and rationalizing the experimental CD and CPL spectra of molecules containing the pentahelicene unit acs.org. These studies help to understand the relationship between the molecular structure and the observed luminescence properties acs.orgacs.org.
Reactivity Prediction and Localisation Energies
Theoretical calculations can predict the reactivity of different positions within the this compound framework. The rates of protiodetritiation (a measure of electrophilic substitution reactivity) have been experimentally determined and compared with theoretical predictions based on localisation energies calculated by the Hückel method.
The experimental positional reactivity order for electrophilic substitution is 5 > 7 > 6 > 4 > 1 > 2 > 3. This is in good agreement with the order predicted by localisation energies: 5 > 4 > 6 > 7 > 1 > 2 > 3. The non-planarity of the pentahelicene structure is suggested to destabilize the ground state, leading to an enhanced reactivity compared to its planar analogue, benzo[c]phenanthrene (B127203).
Below is a table of partial rate factors for the detritiation of tritium-labelled this compound in anhydrous trifluoroacetic acid at 70 °C, which quantifies the reactivity at each position.
| Position | Partial Rate Factor | Corresponding σ⁺ value |
| 1 | 3,500 | -0.40 |
| 2 | 2,405 | -0.385 |
| 3 | 930 | -0.34 |
| 4 | 6,560 | -0.435 |
| 5 | 18,400 | -0.49 |
| 6 | 6,930 | -0.44 |
| 7 | 10,200 | -0.46 |
This table presents the partial rate factors and corresponding σ⁺ values for the protiodetritiation of this compound, indicating the relative reactivity of each position towards electrophilic attack.
Furthermore, the racemization barriers of pentahelicene have been computed using various semi-empirical (AM1, MNDO, PM3) and DFT (B3LYP) methods, providing insight into its configurational stability researchgate.net.
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations, molecular modeling techniques are used to study the interactions of this compound and its derivatives with larger biological systems.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is particularly valuable in drug discovery and medicinal chemistry.
Studies have been conducted on derivatives of this compound, known as nih.gov-helistatins, to investigate their interaction with biological targets. Molecular docking simulations were performed to model the binding of a nih.gov-helistatin derivative, (P)-HA-1, into the colchicine-binding site of tubulin (PDB code: 1SAO), a protein crucial for cell division acs.org. The docking methodology involved preparing the protein structure, minimizing the energy of the ligand, and then evaluating the binding complementarity acs.org. The results showed an excellent 3D overlap between the energy-minimized structure of the pentahelicene derivative and known tubulin inhibitors like DAMA-colchicine and CA4, indicating a good fit within the binding site through both polar and nonpolar interactions acs.org. This computational finding supports experimental data showing that these compounds act as potent antimitotic agents by suppressing tubulin polymerization acs.org.
Structure-Reactivity and Structure-Biological Activity Correlation Analyses
Computational studies are essential for establishing correlations between the molecular structure of this compound and its chemical reactivity or biological effects. These analyses, often termed Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR), use calculated molecular descriptors to predict a molecule's behavior.
Several QSPR studies have included this compound in their datasets to develop models that predict fundamental properties like π-electronic energy based on molecular structure nih.govmdpi.comsci-hub.se. In these analyses, various topological indices are calculated from the molecular graph of this compound mdpi.comnih.gov. These indices quantify aspects of the molecule's size, shape, and branching. Regression models are then created to correlate these computed indices with experimentally determined properties nih.govsci-hub.se. This approach provides a framework for predicting the properties of new or unstudied PAHs based solely on their structure.
The link between structure and biological activity is exemplified by the aforementioned docking studies of nih.gov-helistatins acs.org. The specific helical, non-planar structure of the this compound core is crucial for its ability to fit into the colchicine-binding site of tubulin and exert potent antimitotic activity acs.org. This demonstrates a direct correlation between the compound's three-dimensional structure and a significant biological outcome.
Advanced Research Directions and Future Perspectives in Dibenzo C,g Phenanthrene Studies
Development of Next-Generation Dibenzo(c,g)phenanthrene-Based Functional Materials
While this compound itself is primarily studied for its toxicity, its core polycyclic aromatic structure is a foundational component for advanced functional materials. Research into related dibenzoanthracene and phenanthrene (B1679779) derivatives has revealed significant potential for applications in organic electronics. Future research could focus on leveraging the unique topology of the this compound backbone to create novel organic semiconductors.
Derivatives of similar PAHs, such as dibenzo[a,h]anthracene, have been synthesized and investigated for use in organic thin-film transistors (OTFTs). These materials exhibit high thermal stability and carrier mobility, properties essential for electronic applications. For instance, alkylated dibenzo[a,h]anthracene derivatives have shown promise as high-performance organic semiconductors. thermofisher.comresearchgate.net The N-shaped structure of these molecules influences their packing motifs, which in turn dictates their electronic properties.
Future research on this compound could explore synthetic modifications to its structure to tune its electronic characteristics. The introduction of various functional groups could lead to the development of materials for:
Organic Light-Emitting Diodes (OLEDs): By modifying the electronic structure to achieve efficient electroluminescence.
Organic Photovoltaics (OPVs): Designing derivatives that can act as efficient donor or acceptor materials in solar cells.
Sensors: Creating materials where the fluorescence or conductivity changes upon interaction with specific analytes.
The synthesis of π-extended phenazine (B1670421) dications from phenanthrene-based precursors has also been shown to create materials with interesting electrochromic and switching properties, highlighting the versatility of the phenanthrene motif in materials science. bohrium.com
Table 1: Potential Applications of Functionalized this compound Derivatives
| Application Area | Potential Functionality | Research Direction |
|---|---|---|
| Organic Electronics | High carrier mobility, thermal stability | Synthesis of soluble derivatives for solution-processable OTFTs. |
| Optoelectronics | Tunable photophysical properties | Development of novel emitters for OLEDs and sensitizers for OPVs. |
| Chemical Sensing | Host-guest chemistry, fluorescence quenching | Design of chemosensors for environmental or biological analytes. |
Integrative Multi-Omics Approaches in Toxicological Research
To fully understand the health risks associated with this compound, future toxicological studies will need to move beyond traditional endpoints and embrace a systems biology approach. Integrative multi-omics technologies, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for elucidating the complex biological responses to chemical exposure.
For other PAHs like benzo[a]pyrene (B130552) and phenanthrene, multi-omics studies have begun to reveal detailed mechanisms of toxicity. researchgate.netresearchgate.netfrontiersin.orgtandfonline.com These approaches can identify key molecular initiating events, perturbed signaling pathways, and adaptive stress responses that are not apparent from conventional toxicity testing.
Future research on this compound should focus on:
Toxicogenomics: Identifying changes in gene expression profiles in target tissues (e.g., lung, liver, skin) following exposure to understand the molecular mechanisms of its carcinogenicity and other toxic effects.
Proteomics: Characterizing alterations in the proteome to identify proteins and pathways directly impacted by this compound or its metabolites. This can provide insights into cellular damage, metabolic activation, and repair processes.
Metabolomics: Analyzing the global metabolic profile to identify endogenous metabolites and pathways disrupted by exposure. This can reveal novel biomarkers of exposure and effect, and provide a functional readout of the toxicological impact. frontiersin.orgtandfonline.comnih.gov
Integrating these omics datasets can provide a holistic view of the adverse outcome pathway (AOP) for this compound, from the initial molecular interaction to the adverse health outcome. This approach is crucial for improving human health risk assessment for complex environmental contaminants. researchgate.netresearchgate.net
Advanced Bioremediation Technologies for Environmental Contamination
Given the persistence and toxicity of high molecular weight PAHs like this compound in the environment, developing effective and sustainable remediation technologies is a critical research goal. Advanced bioremediation strategies that harness the metabolic capabilities of microorganisms and plants offer a promising alternative to conventional physical and chemical methods.
Research has shown that certain bacteria, fungi, and algae are capable of degrading simpler PAHs. nih.gov However, the complex structure of this compound makes it highly recalcitrant to microbial degradation. ucf.edu Future research should focus on:
Bioaugmentation and Biostimulation: Identifying and isolating novel microbial strains or consortia with the ability to degrade this compound and optimizing environmental conditions to enhance their activity in contaminated soils and sediments. frontiersin.orgsemanticscholar.org
Fungal Bioremediation: Investigating the potential of white-rot fungi, which produce powerful extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases, to initiate the breakdown of complex PAHs. nih.govnih.govkoreascience.krresearchgate.netinrs.ca The fungus Trametes versicolor has shown potential in degrading phenanthrene. koreascience.kr
Phytoremediation: Exploring the use of plants to remove, contain, or degrade this compound from contaminated soils. researchgate.netresearchgate.nettandfonline.commdpi.com This can occur through several mechanisms, including plant uptake and metabolism, and the stimulation of microbial degradation in the rhizosphere (the soil region around plant roots). frontiersin.org
Genetic and Metabolic Engineering: Using synthetic biology and genetic engineering techniques to enhance the degradative capabilities of microorganisms, for example, by introducing genes that encode for key PAH-degrading enzymes.
Table 2: Emerging Bioremediation Strategies for this compound
| Technology | Mechanism | Research Focus |
|---|---|---|
| Microbial Remediation | Use of bacteria and archaea to metabolize the compound. | Isolation of novel extremophilic degraders; optimization of microbial consortia. |
| Mycoremediation | Fungal enzymes (e.g., laccases, peroxidases) break down the complex structure. | Screening of new fungal species; understanding enzymatic pathways. nih.govnih.govresearchgate.net |
| Phytoremediation | Plants and associated microbes degrade, contain, or remove the contaminant. | Identifying hyperaccumulating or degrading plant species; enhancing plant-microbe symbiosis. researchgate.netresearchgate.nettandfonline.commdpi.com |
Novel Analytical Techniques for Trace Analysis and Metabolite Profiling
Accurate assessment of human exposure and environmental contamination requires highly sensitive and specific analytical methods for detecting this compound and its metabolic products at trace levels. While gas chromatography-mass spectrometry (GC-MS) is a standard technique for PAH analysis, future research will focus on enhancing detection limits, improving throughput, and characterizing previously unknown metabolites. thermofisher.commdpi.comsepscience.com
Key directions for analytical advancements include:
Advanced Mass Spectrometry: The use of tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separation techniques (e.g., two-dimensional GC, ultra-high-performance liquid chromatography) can improve selectivity and sensitivity, allowing for the detection of this compound in complex matrices like food, water, and biological tissues. nih.govchemeurope.comnih.govnih.govresearchgate.net
Metabolite Identification: The metabolic activation of this compound is critical to its toxicity. Future studies will employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the full spectrum of its metabolites, including dihydrodiols, epoxides, and their conjugates, in biological samples. nih.gov This is essential for understanding its mechanism of action and for developing biomarkers of exposure.
High-Throughput Methods: Development of rapid screening methods, potentially using techniques like direct analysis in real time (DART) mass spectrometry or biosensors, could facilitate large-scale environmental monitoring and biomonitoring studies.
Computational Design and Predictive Toxicology Paradigms
As the number of environmental chemicals of concern grows, it is impractical to perform comprehensive toxicological testing for all of them. Computational and in silico approaches provide a powerful and efficient means to predict the toxicity of chemicals like this compound and to prioritize them for further testing.
Future research in this area will focus on:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and refining QSAR models that can predict the carcinogenicity, mutagenicity, and other toxic endpoints of this compound based on its molecular structure and physicochemical properties. These models are built on data from well-studied PAHs. researchgate.net
Molecular Docking and Dynamics Simulations: Using computational models to simulate the interaction of this compound and its metabolites with biological targets, such as the aryl hydrocarbon receptor (AhR) and DNA. nih.gov This can provide insights into its mechanism of action and help predict its binding affinity and reactivity.
Predictive Toxicity Modeling: Integrating data from multiple sources, including in vitro assays, omics studies, and computational predictions, to build comprehensive models that can predict the adverse health effects of this compound exposure in humans. researchgate.netnih.govosti.gov This includes predicting the formation of carcinogenic metabolites and their potential to cause DNA damage. researchgate.nettandfonline.com
These predictive paradigms, when used in conjunction with experimental data, can significantly enhance the efficiency of chemical risk assessment and support the development of safer chemical alternatives. toxicology.org
Q & A
Q. What are the recommended synthetic routes for Dibenzo(c,g)phenanthrene in academic laboratories?
this compound can be synthesized via multi-step organic reactions involving carbonium ion rearrangements and reductions. A validated approach involves starting with fluoren-9-one derivatives, followed by sequential spirocyclization and dehydrogenation steps. For example, Buckles et al. (1973) demonstrated a four-step synthesis for structurally related dibenzo-chrysene derivatives, which could be adapted for this compound by modifying precursor selection and reaction conditions (e.g., acid catalysts for cyclization) . Key intermediates like spiro[fluorene-phenanthren] derivatives should be purified via column chromatography and characterized using NMR and mass spectrometry.
Q. Which analytical methods are optimal for detecting this compound in environmental matrices?
High-performance liquid chromatography (HPLC) paired with fluorescence or mass spectrometry detection is widely used. Specialized columns like the SH-Rxi™-PAH column (designed for polycyclic aromatic hydrocarbons) achieve baseline separation of PAHs, including dibenzo isomers . Gas chromatography (GC) with mass spectrometry (GC-MS) is also effective, particularly for volatile derivatives. For quantification, use deuterated internal standards (e.g., Dibenzo[a,i]pyrene-d14) to correct for matrix effects .
Q. Table 1: Analytical Parameters for this compound Detection
| Method | Column/Detector | Detection Limit (ng/L) | Reference |
|---|---|---|---|
| HPLC-Fluorescence | SH-Rxi™-PAH (5 µm, 250 mm) | 0.5 | |
| GC-MS | DB-5MS (30 m × 0.25 mm) | 1.2 |
Q. What is the current understanding of this compound’s toxicity in biological systems?
Limited evidence from animal studies suggests this compound exhibits carcinogenic potential, though data are less comprehensive compared to benzo[a]pyrene. Metabolic activation by cytochrome P450 enzymes generates reactive diol-epoxides that bind DNA, forming adducts linked to mutagenicity . Researchers should prioritize in vitro assays (e.g., Ames test with S9 metabolic activation) and in vivo tumorigenicity studies using rodent models, ensuring proper controls for PAH cross-reactivity.
Advanced Research Questions
Q. How can structural isomers of this compound be resolved in complex mixtures?
Isomeric differentiation requires orthogonal analytical strategies:
- HPLC : Use pentafluorophenyl (PFP) columns with gradient elution (acetonitrile/water) to exploit subtle polarity differences .
- GC-MS : Compare retention indices and fragmentation patterns (e.g., m/z 302 for molecular ion) .
- Nuclear Magnetic Resonance (NMR) : Employ 2D techniques (COSY, NOESY) to distinguish coupling patterns in fused aromatic systems .
Q. What experimental design considerations improve synthetic yields of this compound derivatives?
- Catalyst Optimization : Screen Lewis acids (e.g., AlCl3, BF3·Et2O) for spirocyclization efficiency .
- Solvent Effects : Use high-boiling solvents (e.g., dichlorobenzene) to stabilize intermediates during prolonged heating.
- Inert Atmosphere : Prevent oxidation by conducting reactions under nitrogen/argon.
- Real-Time Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track reaction progress.
Q. How should researchers address contradictory data on this compound’s environmental persistence?
Contradictions often arise from variations in sample preparation or detection limits. Mitigation strategies include:
- Interlaboratory Validation : Harmonize extraction protocols (e.g., Soxhlet vs. pressurized fluid extraction) and validate against certified reference materials .
- Matrix-Specific Calibration : Account for soil/sediment organic content, which influences PAH recovery rates .
- Longitudinal Studies : Track degradation kinetics under controlled UV/oxidant exposure to clarify half-life discrepancies .
Methodological Notes
- Synthesis : Prioritize IUPAC nomenclature (Dibenzo[c,g]phenanthrene) to avoid ambiguities in structural reporting .
- Toxicity Studies : Include positive controls (e.g., benzo[a]pyrene) and validate metabolic activation systems (e.g., liver microsomes) .
- Data Reporting : Adhere to EPA/ISO guidelines for PAH quantification, including reporting limits and uncertainty intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
